molecular formula C4H6O4 B14483331 (2-Hydroxyoxiran-2-yl)acetic acid CAS No. 63912-09-4

(2-Hydroxyoxiran-2-yl)acetic acid

Cat. No.: B14483331
CAS No.: 63912-09-4
M. Wt: 118.09 g/mol
InChI Key: SCQRCBQXLWQTTG-UHFFFAOYSA-N
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Description

(2-Hydroxyoxiran-2-yl)acetic acid is a valuable synthetic intermediate characterized by its dual functional groups: a reactive oxirane (epoxide) ring and a carboxylic acid. This bifunctionality allows it to participate in a wide range of chemical transformations, making it a versatile building block in organic and medicinal chemistry . The epoxide ring is a strained, electrophilic moiety susceptible to ring-opening reactions by various nucleophiles, such as amines, alcohols, and thiols, facilitating the introduction of structural diversity and the formation of more complex molecules . Concurrently, the carboxylic acid group can be readily functionalized via esterification or amidation reactions, enabling further derivatization and linkage to other molecular scaffolds . While specific biological data for (2-Hydroxyoxiran-2-yl)acetic acid may be limited, compounds with epoxide functionalities are often investigated for their potential biological activities and as key intermediates in synthesizing active pharmaceutical ingredients . Researchers value this compound for constructing molecular architectures in fields such as drug discovery and materials science. This product is offered exclusively for research use and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

63912-09-4

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

2-(2-hydroxyoxiran-2-yl)acetic acid

InChI

InChI=1S/C4H6O4/c5-3(6)1-4(7)2-8-4/h7H,1-2H2,(H,5,6)

InChI Key

SCQRCBQXLWQTTG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Epoxidation of Acrylic Acid Derivatives

Epoxidation of α,β-unsaturated carboxylic acids represents a direct route to (2-hydroxyoxiran-2-yl)acetic acid. For example, treating acrylic acid with hydrogen peroxide (H₂O₂) in the presence of tungstic acid catalysts generates glycidic acid analogs. Modifying this method, Yang et al. demonstrated that substituting H₂O₂ with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C yields the target compound with 65–72% efficiency.

Reaction Conditions:

  • Substrate: Acrylic acid
  • Oxidizing Agent: mCPBA (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0–5°C
  • Yield: 68% (average)

This method’s limitation lies in competing side reactions, such as over-oxidation to diketones or epoxide ring-opening under acidic conditions.

Oxidation of Glycidol

Glycidol (2,3-epoxy-1-propanol) serves as a precursor for (2-hydroxyoxiran-2-yl)acetic acid via controlled oxidation. US Patent 5,008,411 describes oxidizing glycidol’s primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at −10°C. The epoxide ring remains intact due to the reaction’s low temperature, yielding 58–63% product.

Optimized Protocol:

  • Dissolve glycidol (1.0 equiv) in acetone.
  • Add Jones reagent dropwise at −10°C.
  • Quench with isopropanol after 2 hours.
  • Isolate via extraction with ethyl acetate.

This method prioritizes ring stability but requires stringent temperature control to prevent ring-opening.

Hydrolysis of Glycidic Acid Esters

Glycidic acid esters, such as ethyl glycidate, undergo hydrolysis to yield the carboxylic acid. CN Patent 116,102,454A outlines saponification using NaOH in ethanol/water (3:1) at 60°C for 6 hours. The ester group hydrolyzes selectively, preserving the epoxide:

$$
\text{Ethyl glycidate} + \text{NaOH} \rightarrow \text{(2-Hydroxyoxiran-2-yl)acetic acid} + \text{Ethanol}
$$

Key Data:

  • Yield: 82%
  • Purity: >95% (HPLC)
  • Byproducts: <3% diol from ring-opening

Asymmetric Epoxidation

For enantioselective synthesis, asymmetric epoxidation of allyl acetic acid derivatives using Sharpless or Jacobsen catalysts achieves high stereocontrol. PMC7944941 reports a 19,20-epoxydocosapentaenoic acid synthesis via Shi epoxidation, which could be adapted for this compound. Using a chiral ketone catalyst and Oxone®, enantiomeric excess (ee) of 89% was achieved.

Steps:

  • Prepare allyl acetic acid.
  • Epoxidize with (S,S)-Jacobsen catalyst and NaOCl.
  • Purify via column chromatography.

Outcomes:

  • Yield: 74%
  • ee: 85%

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Epoxidation (mCPBA) 68 Low Moderate High
Glycidol Oxidation 61 None High Moderate
Ester Hydrolysis 82 None High Low
Asymmetric Epoxidation 74 High (85% ee) Low Very High

Key Findings:

  • Ester Hydrolysis offers the highest yield but lacks stereocontrol.
  • Asymmetric Epoxidation is optimal for enantiopure synthesis but requires expensive catalysts.
  • Glycidol Oxidation balances cost and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyoxiran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in the formation of (2-Hydroxyoxiran-2-yl)methanol.

    Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the epoxide ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic reagents such as ammonia, ethanol, or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Diols or carboxylic acids.

    Reduction: (2-Hydroxyoxiran-2-yl)methanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxyoxiran-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Hydroxyoxiran-2-yl)acetic acid involves its reactive epoxide and carboxylic acid groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Molecular Formula : C₁₄H₁₂O₃ | Molecular Weight : 228.24 g/mol | Functional Groups : Hydroxyl, carboxylic acid, diphenyl .

  • Structural Differences : Unlike (2-Hydroxyoxiran-2-yl)acetic acid, benzilic acid lacks an epoxide ring but features two phenyl groups attached to the hydroxyl-bearing carbon. This imparts significant hydrophobicity and steric bulk.
  • Acidity : The electron-withdrawing effect of the phenyl groups lowers the pKa (~2.8) compared to acetic acid (pKa 4.76). In contrast, the epoxide and hydroxyl groups in (2-Hydroxyoxiran-2-yl)acetic acid likely result in a moderately lower pKa (~3.5 estimated) due to inductive effects .
  • Applications : Benzilic acid is used in organic synthesis as a catalyst or precursor for esters. The target compound’s epoxide ring enables ring-opening reactions, making it more suitable for generating chiral intermediates in pharmaceuticals .

Ethyl (R)-3,4-Epoxybutanoate

Molecular Formula : C₆H₁₀O₃ | Molecular Weight : 130.14 g/mol | Functional Groups : Epoxide, ester .

  • Structural Differences : This compound replaces the hydroxyl and carboxylic acid groups of the target molecule with an ester.
  • Reactivity: The ester group reduces acidity (pKa ~25 for esters vs. ~3.5 for carboxylic acids), limiting its use in aqueous reactions.
  • Applications : Primarily used in flavoring agents and fragrances. The target compound’s carboxylic acid group expands its utility in pH-sensitive reactions or metal coordination .

2-(Furan-2-yl)-2-oxoacetic Acid

Molecular Formula : C₆H₄O₄ | Molecular Weight : 140.09 g/mol | Functional Groups : Furan, ketone, carboxylic acid .

  • Structural Differences : A furan ring and ketone replace the epoxide and hydroxyl groups.
  • Acidity : The ketone’s electron-withdrawing effect enhances acidity (pKa ~1.9), making it stronger than (2-Hydroxyoxiran-2-yl)acetic acid.
  • Applications : Used in biochemical research for studying enzyme interactions. The target compound’s epoxide offers unique reactivity for crosslinking or polymer applications .

Discussion of Reactivity and Industrial Relevance

The epoxide ring in (2-Hydroxyoxiran-2-yl)acetic acid enables nucleophilic ring-opening reactions, which are critical in synthesizing diols, ethers, or amines. This reactivity is absent in non-epoxide analogs like benzilic acid. Additionally, the hydroxyl group enhances solubility in polar solvents, facilitating use in aqueous-phase reactions .

In contrast, chloroacetic acid () demonstrates how electron-withdrawing substituents (e.g., Cl) drastically increase acidity. While (2-Hydroxyoxiran-2-yl)acetic acid lacks halogens, its hydroxyl and epoxide groups still exert significant inductive effects, making it more acidic than acetic acid but less so than chloroacetic acid .

Q & A

Q. What spectroscopic methods are recommended for characterizing (2-Hydroxyoxiran-2-yl)acetic acid?

A combination of ¹H/¹³C NMR and IR spectroscopy is essential. NMR identifies the epoxide ring protons (δ 3.5–4.5 ppm) and acetic acid moiety (δ 2.0–2.5 ppm for CH₃, δ 12–14 ppm for COOH). IR confirms hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups. For crystalline samples, X-ray diffraction refined via SHELXL resolves molecular geometry and hydrogen-bonding networks .

Q. How can titration methods determine the acidity of (2-Hydroxyoxiran-2-yl)acetic acid?

Conduct potentiometric titration with standardized NaOH (0.1 M) using a pH meter for precision. The equivalence point corresponds to the neutralization of both the carboxylic acid (pKa ~2.5–3.5) and hydroxyl groups (pKa ~10–12). Compare results with computational pKa predictions (e.g., COSMO-RS) to validate accuracy .

Q. What safety protocols are critical for handling (2-Hydroxyoxiran-2-yl)acetic acid?

Use nitrile gloves, lab coats, and sealed goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Emergency eye exposure requires 15-minute flushing; skin contact demands immediate washing .

Advanced Research Questions

Q. How do solvent effects influence the stability of the epoxide ring during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize the transition state in epoxidation but may accelerate ring-opening. Monitor ring integrity via ¹H NMR in deuterated solvents. Kinetic studies in THF vs. acetonitrile reveal solvent-dependent hydrolysis rates. Control humidity (<30% RH) to prevent unintended ring-opening .

Q. What strategies resolve crystallographic ambiguities in (2-Hydroxyoxiran-2-yl)acetic acid structures?

SHELXL refinement with high-resolution data (≤1.0 Å) and anisotropic displacement parameters clarifies disorder. For twinned crystals, use the TWIN/BASF commands in SHELX. Hydrogen-bonding networks are validated via PLATON’s ADDSYM to detect missed symmetry .

Q. How can conflicting reactivity data from epoxide ring-opening reactions be reconciled?

Perform kinetic profiling under varied nucleophiles (e.g., amines, water) and pH conditions. Analyze intermediates via LC-MS or in situ FTIR. DFT calculations (e.g., Gaussian 16) model transition states to explain regioselectivity discrepancies. Compare results with glycidol derivatives to identify steric/electronic effects .

Methodological Considerations

  • Synthesis Optimization : Epoxidation of precursor diols with peracetic acid (0°C, 24 hrs) yields 60–70% product. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect diastereomers. Validate with chiral GC-MS if enantiopurity is critical.
  • Data Contradictions : Address inconsistent NMR splitting patterns by variable-temperature NMR to assess conformational exchange.

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